4'-Deoxyphlorizin
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Overview
Description
4'-Deoxyphlorizin, also known as this compound, is a useful research compound. Its molecular formula is C₂₁H₂₄O₉ and its molecular weight is 420.41. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 4’-Deoxyphlorizin is the glucose transport system . It also has a significant inhibitory activity against phlorizin hydrolase , an enzyme that plays a crucial role in carbohydrate metabolism .
Mode of Action
4’-Deoxyphlorizin acts as an inhibitor of the glucose transport system . It binds to the glucose transporters, thereby preventing the transport of glucose across the cell membrane. Additionally, it inhibits the activity of phlorizin hydrolase, with a Km value of 0.59 nM and a Ki value of 0.33 nM .
Biochemical Analysis
Biochemical Properties
4’-Deoxyphlorizin interacts with the glucose transport system and phlorizin hydrolase, an enzyme involved in glucose metabolism . The Km value of 4’-Deoxyphlorizin for phlorizin hydrolase is 0.59 nM, and the Ki value is 0.33 nM , indicating a strong affinity and inhibitory activity.
Cellular Effects
The cellular effects of 4’-Deoxyphlorizin are primarily related to its role as an inhibitor of the glucose transport system . By inhibiting this system, 4’-Deoxyphlorizin can potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 4’-Deoxyphlorizin involves its binding to and inhibition of phlorizin hydrolase . This interaction can lead to changes in gene expression related to glucose metabolism and potentially other cellular processes .
Metabolic Pathways
4’-Deoxyphlorizin is involved in the metabolic pathway related to glucose transport . It interacts with phlorizin hydrolase, an enzyme involved in this pathway
Transport and Distribution
It is likely that it interacts with transporters or binding proteins involved in the glucose transport system .
Subcellular Localization
Given its role as an inhibitor of the glucose transport system, it may be localized to areas of the cell where this system is active
Properties
IUPAC Name |
3-(4-hydroxyphenyl)-1-[2-hydroxy-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]propan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O9/c22-10-16-18(26)19(27)20(28)21(30-16)29-15-3-1-2-13(24)17(15)14(25)9-6-11-4-7-12(23)8-5-11/h1-5,7-8,16,18-24,26-28H,6,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTXSQPZNZHNFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)OC2C(C(C(C(O2)CO)O)O)O)C(=O)CCC3=CC=C(C=C3)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Q1: How does 4'-Deoxyphlorizin impact the efficiency of photophosphorylation in spinach chloroplasts?
A1: this compound acts as an energy transfer inhibitor in photophosphorylation, specifically within the chloroplasts of spinach plants. [, ] Research has shown that increasing concentrations of this compound lead to a decrease in the phosphorylation efficiency (P/e ratio), indicating a disruption in the coupling of electron flow to ATP synthesis. [, ] This inhibitory effect provides insights into the energy transfer mechanisms involved in photophosphorylation.
Q2: How does the internal hydrogen ion concentration ([H+]i) within spinach chloroplast thylakoids relate to the effects of this compound on photophosphorylation?
A2: Studies have demonstrated a clear relationship between the internal hydrogen ion concentration ([H+]i) in spinach chloroplast thylakoids and the impact of this compound on photophosphorylation. [, ] As the concentration of this compound increases, there's a decrease in both the phosphorylation efficiency (P/e ratio) and the internal hydrogen ion concentration ([H+]i). [, ] This suggests that this compound's inhibitory effect might disrupt the proton gradient across the thylakoid membrane, which is crucial for driving ATP synthesis during photophosphorylation.
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